molecular formula C8H7NO2 B11775298 3-Methoxybenzo[d]isoxazole

3-Methoxybenzo[d]isoxazole

Cat. No.: B11775298
M. Wt: 149.15 g/mol
InChI Key: XOTZFHRCQSRHIX-UHFFFAOYSA-N
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Description

3-Methoxybenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxybenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybenzo[d]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methoxybenzo[d]isoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methoxybenzo[d]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. These interactions can affect various cellular pathways, leading to therapeutic effects such as inhibition of cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

  • 3-Ethylbenzo[d]isoxazole
  • 3-Aminobenzo[d]isoxazole
  • 3-Hydroxybenzo[d]isoxazole

Comparison: 3-Methoxybenzo[d]isoxazole is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potentials .

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

3-methoxy-1,2-benzoxazole

InChI

InChI=1S/C8H7NO2/c1-10-8-6-4-2-3-5-7(6)11-9-8/h2-5H,1H3

InChI Key

XOTZFHRCQSRHIX-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC2=CC=CC=C21

Origin of Product

United States

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